molecular formula C11H16N2 B1266813 2-(Piperidin-1-ylmethyl)pyridine CAS No. 71172-77-5

2-(Piperidin-1-ylmethyl)pyridine

Cat. No.: B1266813
CAS No.: 71172-77-5
M. Wt: 176.26 g/mol
InChI Key: KTXLDFXGPHVDFV-UHFFFAOYSA-N
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Description

2-(Piperidin-1-ylmethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a piperidine moiety. This compound is of significant interest due to its versatile applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both pyridine and piperidine rings in its structure imparts unique chemical and physical properties, making it a valuable building block in the synthesis of complex molecules.

Biochemical Analysis

Biochemical Properties

2-(Piperidin-1-ylmethyl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to form complexes with copper ions, which can interact with DNA via intercalation, causing destabilization of DNA at specific homogeneous G–C regions . This interaction highlights the compound’s potential in biochemical applications, particularly in DNA binding and destabilization studies.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by interacting with DNA and causing structural changes. This compound has been observed to cause DNA cleavage and destabilization, particularly in regions rich in G–C pairs . These interactions can impact cell signaling pathways, gene expression, and cellular metabolism, making this compound a valuable tool in cellular biology research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It forms complexes with copper ions, which then interact with DNA via intercalation . This binding leads to the destabilization of the DNA structure, particularly at G–C rich regions, resulting in DNA cleavage. The compound’s ability to bind and destabilize DNA highlights its potential as a DNA-destabilizing agent in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound, when complexed with copper ions, remains stable and retains its DNA-destabilizing properties over time . This stability makes it a reliable tool for long-term biochemical and cellular studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxic effects, while higher doses can lead to significant DNA cleavage and destabilization . These threshold effects are crucial for determining the appropriate dosage for experimental studies, ensuring that the compound’s beneficial effects are maximized while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and degradation. The compound’s interaction with copper ions and subsequent DNA binding highlight its role in metabolic processes that involve DNA repair and replication . Understanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form complexes with copper ions facilitates its transport to specific cellular compartments where it can exert its DNA-destabilizing effects . This targeted distribution is crucial for its effectiveness in biochemical and cellular studies.

Subcellular Localization

This compound’s subcellular localization is primarily within the nucleus, where it interacts with DNA. The compound’s ability to bind to DNA and cause destabilization highlights its role in nuclear processes such as DNA replication and repair . Understanding its subcellular localization is essential for elucidating its overall impact on cellular function and gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-1-ylmethyl)pyridine typically involves the reaction of pyridine with piperidine in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where pyridine is reacted with piperidine under basic conditions. The reaction can be carried out in solvents such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to enhance the reaction efficiency. The use of automated reactors and advanced purification techniques like distillation and crystallization are common in industrial settings to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions: 2-(Piperidin-1-ylmethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine moiety can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with hydrogenated piperidine rings.

    Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

2-(Piperidin-1-ylmethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a precursor in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block in the development of pharmaceutical agents, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of agrochemicals and dyes.

Comparison with Similar Compounds

    2-(Morpholin-4-ylmethyl)pyridine: Similar structure with a morpholine ring instead of piperidine.

    2-(Pyrrolidin-1-ylmethyl)pyridine: Contains a pyrrolidine ring in place of piperidine.

    2-(Piperazin-1-ylmethyl)pyridine: Features a piperazine ring instead of piperidine.

Uniqueness: 2-(Piperidin-1-ylmethyl)pyridine is unique due to the specific electronic and steric properties imparted by the piperidine ring. This uniqueness influences its reactivity and interaction with biological targets, making it a valuable compound in drug discovery and material science.

Properties

IUPAC Name

2-(piperidin-1-ylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-4-8-13(9-5-1)10-11-6-2-3-7-12-11/h2-3,6-7H,1,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXLDFXGPHVDFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50291820
Record name 2-(piperidin-1-ylmethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50291820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71172-77-5
Record name NSC78460
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78460
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(piperidin-1-ylmethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50291820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(PIPERIDINOMETHYL)-PYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of a copper complex containing 2-(piperidin-1-ylmethyl)pyridine influence its interaction with DNA?

A: Research suggests that the copper complex containing this compound, specifically [[Azido{bis[this compound]}copper(II)]perchlorate] hydrate, interacts with DNA via intercalation []. This is in contrast to similar copper complexes containing quinoline as a ligand, which were found to interact with DNA through minor groove binding []. This difference in binding mode highlights the importance of ligand structure in determining the DNA interaction mechanism of metal complexes.

Q2: What is the impact of this compound containing copper complexes on DNA stability?

A: While the provided research [] doesn't directly assess the impact of [[Azido{bis[this compound]}copper(II)]perchlorate] hydrate on DNA stability, it does note that other copper complexes utilizing quinoline as a ligand, which interact via groove binding, demonstrate a higher capacity for DNA destabilization compared to the intercalating complex containing this compound. Further research is needed to directly evaluate the effect of [[Azido{bis[this compound]}copper(II)]perchlorate] hydrate on DNA stability and compare it to other similar complexes.

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